Benzene, [(2-heptynyloxy)methyl]- Benzene, [(2-heptynyloxy)methyl]-
Brand Name: Vulcanchem
CAS No.: 170468-90-3
VCID: VC19108360
InChI: InChI=1S/C14H18O/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11H,2-4,12-13H2,1H3
SMILES:
Molecular Formula: C14H18O
Molecular Weight: 202.29 g/mol

Benzene, [(2-heptynyloxy)methyl]-

CAS No.: 170468-90-3

Cat. No.: VC19108360

Molecular Formula: C14H18O

Molecular Weight: 202.29 g/mol

* For research use only. Not for human or veterinary use.

Benzene, [(2-heptynyloxy)methyl]- - 170468-90-3

Specification

CAS No. 170468-90-3
Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
IUPAC Name hept-2-ynoxymethylbenzene
Standard InChI InChI=1S/C14H18O/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11H,2-4,12-13H2,1H3
Standard InChI Key JPQDGSKZVDREPK-UHFFFAOYSA-N
Canonical SMILES CCCCC#CCOCC1=CC=CC=C1

Introduction

Structural Characteristics and Nomenclature

The systematic name benzene, [(2-heptynyloxy)methyl]- reflects its molecular architecture: a benzene core with a -CH2-O-C≡C-(CH2)4CH3 substituent. The 2-heptynyl group denotes a seven-carbon chain with a triple bond originating at the second carbon (structure: CH2-C≡C-(CH2)3CH3). This configuration introduces both rigidity (from the alkyne) and hydrophobicity (from the alkyl chain), influencing its physical and chemical behavior .

Key structural features include:

  • Aromatic ring: The benzene moiety provides electronic stability and susceptibility to electrophilic substitution.

  • Ether linkage: The -O- bridge enhances solubility in polar aprotic solvents and directs substituents in reactions.

  • Alkyne functionality: The C≡C bond offers sites for cycloaddition, hydrogenation, and polymerization.

Crystallographic data from related compounds, such as 1-fluoro-4-(p-tolylethynyl)benzene, suggest that the alkyne and ether groups could induce planar molecular arrangements stabilized by weak intermolecular interactions like C–H⋯π bonds .

Synthetic Routes and Methodological Considerations

Williamson Ether Synthesis

A plausible route involves the Williamson ether synthesis, where a benzyl halide reacts with a deprotonated 2-heptynol. For example:

  • 2-Heptyn-1-ol is treated with a strong base (e.g., NaH) to form the alkoxide.

  • The alkoxide nucleophile attacks benzyl bromide, yielding [(2-heptynyloxy)methyl]benzene.

This method mirrors the synthesis of 1,3,5-trichloro-2-(ethenyloxy)benzene, where an ether linkage is formed via nucleophilic substitution .

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction could couple 2-heptyn-1-ol with a benzyl alcohol derivative using triphenylphosphine and diethyl azodicarboxylate (DEAD). This approach is advantageous for sterically hindered alcohols and has been employed in synthesizing complex ethers .

Propargylation Strategies

Propargyl bromide derivatives might also serve as electrophiles. Reacting propargyl bromide with a benzyl alcohol under basic conditions could install the alkyne moiety directly.

Physicochemical Properties

While experimental data for [(2-heptynyloxy)methyl]benzene are scarce, properties can be extrapolated from analogs:

PropertyEstimated Value/DescriptionBasis for Estimation
Molecular FormulaC₁₅H₁₈OStructure: C₆H₅-CH₂-O-C≡C-C₅H₁₁
Molecular Weight214.3 g/molSum of atomic weights
Boiling Point~250–270°CComparison to heptane derivatives
SolubilityInsoluble in water; soluble in THF, DCMHydrophobic alkyne chain
Density~0.9–1.0 g/cm³Similar to long-chain ethers

Spectroscopic signatures would include:

  • IR: C≡C stretch (~2100–2260 cm⁻¹), aromatic C–H stretches (~3000–3100 cm⁻¹).

  • ¹H NMR: Benzyl protons (~4.5 ppm, singlet), alkyne proton (~2.5 ppm, triplet), alkyl chain protons (0.8–1.6 ppm).

Reactivity and Functionalization

Alkyne Transformations

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd) would reduce the triple bond to a single bond, yielding [(2-heptyloxy)methyl]benzene.

  • Hydration: Acid-catalyzed hydration (HgSO₄) could form a ketone, though regioselectivity may favor anti-Markovnikov addition.

  • Click Chemistry: The alkyne may undergo Huisgen cycloaddition with azides to form triazoles, a reaction pivotal in bioconjugation .

Electrophilic Aromatic Substitution

The ether group activates the benzene ring toward electrophiles (e.g., nitration, sulfonation), directing incoming groups to the ortho and para positions. For instance, nitration would yield nitro derivatives at these positions, similar to trends observed in hexamethylbenzene .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator